2-[(3,5-Difluorophenyl)formamido]acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,5-Difluorophenyl)formamido]acetic acid involves several steps. One common method includes the reaction of 3,5-difluoroaniline with chloroacetic acid under controlled conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2-[(3,5-Difluorophenyl)formamido]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(3,5-Difluorophenyl)formamido]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3,5-Difluorophenyl)formamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
2-[(3,5-Difluorophenyl)formamido]acetic acid can be compared with other similar compounds, such as:
3,5-Difluorophenylacetic acid: This compound has similar structural features but lacks the formamido group, which can affect its reactivity and applications.
(3,5-Difluorophenyl)acetic acid methyl ester: This ester derivative has different physical and chemical properties due to the presence of the ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
2-[(3,5-difluorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c10-6-1-5(2-7(11)3-6)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGNCMDWYCYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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